molecular formula C7H10FN3 B2757744 5-fluoro-N-isopropylpyrimidin-4-amine CAS No. 1420889-42-4

5-fluoro-N-isopropylpyrimidin-4-amine

Cat. No.: B2757744
CAS No.: 1420889-42-4
M. Wt: 155.176
InChI Key: VGTXJPQGPMUXJQ-UHFFFAOYSA-N
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Description

5-fluoro-N-isopropylpyrimidin-4-amine: is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-isopropylpyrimidin-4-amine typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-N-isopropylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-fluoro-N-isopropylpyrimidin-4-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical stability and reactivity .

Biology: In biological research, fluorinated pyrimidines are studied for their potential as enzyme inhibitors and probes for studying nucleic acid interactions. The fluorine atom’s high electronegativity and small size allow for precise modulation of biological activity .

Medicine: Fluorinated pyrimidines, including this compound, are explored for their potential as anticancer agents. They can inhibit key enzymes involved in DNA synthesis, leading to cytotoxic effects on rapidly dividing cancer cells .

Industry: In the industrial sector, fluorinated pyrimidines are used in the production of specialty chemicals and advanced materials. Their unique properties, such as high thermal stability and resistance to chemical degradation, make them suitable for various applications .

Comparison with Similar Compounds

Uniqueness: 5-fluoro-N-isopropylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to other fluorinated pyrimidines .

Properties

IUPAC Name

5-fluoro-N-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN3/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTXJPQGPMUXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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